Acide isochlorogénique A

Vue d'ensemble

Description

Isochlorogenic acid A is recognized for its anti-inflammatory, hepatoprotective, and antiviral properties. It is a complex mixture of closely related compounds, including 4,5-dicaffeoylquinic acid, 3,4-dicaffeoylquinic acid, and 3,5-dicaffeoylquinic acid, among others, showcasing a rich diversity in its molecular structure and composition (Corse, Lundin, & Waiss, 1965).

Synthesis Analysis

The synthesis of Isochlorogenic acid A involves complex biochemical pathways within plants, leading to the formation of its distinct caffeoylquinic acid structures. A detailed study on the efficient synthesis of chlorogenic acid, a related compound, outlines a methodology that could be analogous to the synthesis pathways of Isochlorogenic acid A, providing insights into the potential synthetic approaches and the chemical intricacies involved in its production (Sefkow, 2001).

Molecular Structure Analysis

Isochlorogenic acid A's molecular structure is characterized by the presence of two caffeoyl groups attached to a quinic acid backbone, which significantly contributes to its biological activities. The structural differences among its isomers, such as neochlorogenic acid and cryptochlorogenic acid, impact their absorption, metabolism, and bioactivities, highlighting the importance of the esteryl position on its biological affinity (Tang et al., 2016).

Chemical Reactions and Properties

Isochlorogenic acid A participates in various chemical reactions, primarily through its hydroxyl and ester groups, which are susceptible to modifications such as hydrolyzation, hydrogenation, and conjugation. These reactions not only modify its chemical properties but also its pharmacokinetic behavior and bioavailability (Wang et al., 2017).

Physical Properties Analysis

The physical properties of Isochlorogenic acid A, including solubility, melting point, and optical rotation, are crucial for its extraction, purification, and application in various scientific and therapeutic contexts. These properties are determined by its molecular structure, particularly the configuration and position of the caffeoyl groups on the quinic acid backbone.

Chemical Properties Analysis

Isochlorogenic acid A exhibits a range of chemical properties, such as antioxidant, anti-inflammatory, and antimicrobial activities, attributed to its phenolic structure. It is capable of scavenging free radicals, modulating lipid metabolism, and inhibiting microbial growth, which are essential for its potential therapeutic applications. Its chemical properties are closely linked to its structural isomers, with differences in bioactivity and affinity depending on the specific isomer and its interaction with biological molecules (Liang & Kitts, 2015).

Applications De Recherche Scientifique

Production de Plaquettes

L'acide isochlorogénique A a été identifié comme un inducteur innovant de la production de plaquettes {svg_1}. Il a montré une amélioration substantielle de la différenciation et de la maturation des mégacaryocytes (MK), ainsi qu'une augmentation notable de la production de plaquettes {svg_2}.

Traitement de la thrombocytopénie induite par les radiations (RIT)

L'this compound a démontré un effet thérapeutique significatif sur les souris RIT {svg_3}. Il a montré une capacité notable à promouvoir la différenciation et la maturation des MK, affichant une activité d'induction élevée pour la différenciation et la maturation des MK dans les cellules K562 et Meg-01 {svg_4}.

Études pharmacocinétiques

L'this compound a été utilisé dans des études pharmacocinétiques {svg_5}. Une méthode de chromatographie liquide haute performance avec détection ultraviolette (UV) (HPLC/UV) a été développée et validée pour la détermination de l'this compound dans le plasma de rat {svg_6}.

Activité antioxydante

L'this compound s'est avéré posséder une activité antioxydante significative {svg_7} {svg_8} {svg_9} {svg_10}. Il a été rapporté qu'il piégeait les radicaux 2,2-diphényl-1-picrylhydrazyle (DPPH) dans un essai sans cellules {svg_11} {svg_12}.

Activité anti-inflammatoire

L'this compound aurait des propriétés anti-inflammatoires {svg_13} {svg_14} {svg_15} {svg_16}. Il a effectivement inhibé la production de NO dans les cellules RAW 264.7 induite par le lipopolysaccharide (LPS) de manière dépendante de la concentration {svg_17}.

Activité antivirale

L'this compound aurait des activités biologiques antivirales {svg_18} {svg_19}. Il inhibe le traitement de l'extrémité 3' de l'intégrase du VIH-1, le transfert de brin et la désintégration dans un essai sans cellules {svg_20}.

Inhibition de l'adipogenèse

L'this compound aurait inhibé l'accumulation de lipides dans les cellules adipeuses {svg_21}. Il a été constaté qu'il diminuait l'expansion clonale mitotique 3T3-L1 et la différenciation des adipocytes en augmentant l'expression de l'hème oxygénase-1 {svg_22}.

Étalon de référence en chromatographie

L'this compound a été utilisé comme étalon de référence pour la quantification du composé phénolique des espèces d'Artemisia par chromatographie liquide haute performance avec détection de matrice de diodes (HPLC-DAD) {svg_23}.

Mécanisme D'action

Isochlorogenic acid A, also known as 3,5-Dicaffeoylquinic acid, is a bioactive compound found in various plants. It has been the subject of numerous studies due to its wide range of biological and pharmacological effects .

Target of Action

Isochlorogenic acid A has been found to target several key proteins and pathways in the body. It has been shown to interact with megakaryocytes (MKs) , which are large cells in the bone marrow that produce platelets . It also targets the HMGB1/TLR4/NF-κB signaling pathway , which plays a crucial role in the progression of liver fibrosis .

Mode of Action

Isochlorogenic acid A interacts with its targets to bring about changes in cellular function. For instance, it has been found to promote the differentiation and maturation of MKs, leading to an increase in platelet production . In the case of liver fibrosis, it inhibits the HMGB1/TLR4/NF-κB signaling pathway, thereby attenuating the progression of the disease .

Biochemical Pathways

Isochlorogenic acid A affects several biochemical pathways. It has been found to promote melanin synthesis in B16 cells through the β-catenin signal pathway . It also attenuates acute lung injury induced by LPS via the Nf-κB/NLRP3 signaling pathway .

Pharmacokinetics

The metabolic process of Isochlorogenic acid A has been studied in detail, conforming to be linear dynamics . This clear understanding of its pharmacokinetics offers a solid foundation for its research and development.

Result of Action

The action of Isochlorogenic acid A results in a variety of molecular and cellular effects. For instance, it has been found to substantially enhance the differentiation and maturation of MKs, leading to a notable increase in platelet production . It also has a significant therapeutic effect on radiation-induced thrombocytopenia (RIT) mice . In the context of liver fibrosis, it has been shown to attenuate the progression of the disease .

Propriétés

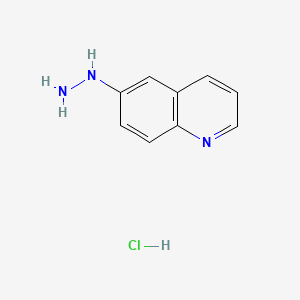

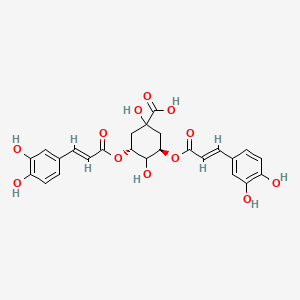

IUPAC Name |

(3R,5R)-3,5-bis[[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxy]-1,4-dihydroxycyclohexane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O12/c26-15-5-1-13(9-17(15)28)3-7-21(30)36-19-11-25(35,24(33)34)12-20(23(19)32)37-22(31)8-4-14-2-6-16(27)18(29)10-14/h1-10,19-20,23,26-29,32,35H,11-12H2,(H,33,34)/b7-3+,8-4+/t19-,20-,23?,25?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRZBCHWVBQOTNZ-RDJMKVHDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)OC(=O)C=CC3=CC(=C(C=C3)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C(C[C@H](C([C@@H]1OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)OC(=O)/C=C/C3=CC(=C(C=C3)O)O)(O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00424282 | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

516.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89919-62-0, 2450-53-5 | |

| Record name | 3,5-Dicaffeoylquinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089919620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isochlorogenic acid A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00424282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isochlorogenic acid A | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-di-O-caffeoylquinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,5-DI-O-CAFFEOYLQUINIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND94C5E75K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.